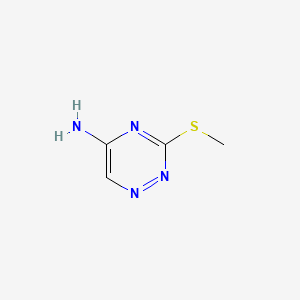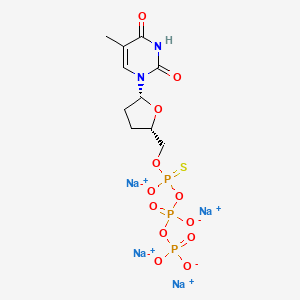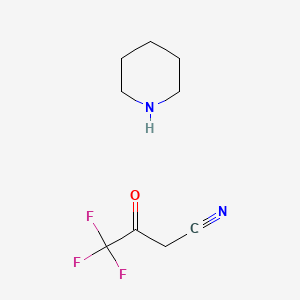![molecular formula C13H21NO2 B582836 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol CAS No. 18910-68-4](/img/structure/B582836.png)
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol” is a chemical compound with the empirical formula C14H23NO2 . It is a sterically hindered amine and is a useful chemical absorbent .
Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) calculations by the B3LYP method at the 6-31++G(d,p) basis set level . The calculated results show that the structural parameters can be reproduced well with the predicted geometry .Applications De Recherche Scientifique
Bronchodilation and Asthma Management
Salbutamol (also known as Albuterol) is a well-known bronchodilator used to treat asthma and other respiratory conditions. 3-Dehydroxy Salbutamol, as an impurity related to Salbutamol, may also exhibit bronchodilatory effects. Research studies have explored its efficacy in combination with other drugs, such as budesonide, for managing moderate-to-severe asthma . Further investigations into its specific mechanisms and clinical applications are warranted.
Drug Development and Impurity Profiling
3-Dehydroxy Salbutamol serves as an impurity in Salbutamol formulations. Analytical chemists use it as a reference material for quality control and impurity profiling. Understanding its presence and quantification ensures the safety and efficacy of Salbutamol-based medications.
Mécanisme D'action
Target of Action
3-Dehydroxy Salbutamol, also known as Salbutamol or Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells. Activation of these receptors leads to relaxation of the bronchial smooth muscle, thereby opening up the airways and improving airflow .
Mode of Action
Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist . It binds to the beta-2 adrenergic receptors on the bronchial smooth muscle cells, leading to activation of these receptors . This activation triggers a cascade of biochemical events that ultimately result in the relaxation of the bronchial smooth muscle . This relaxation opens up the airways, allowing for improved airflow .
Biochemical Pathways
Upon activation of the beta-2 adrenergic receptors, a series of intracellular events occur. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increased cAMP levels then lead to the activation of protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation .
Pharmacokinetics
Salbutamol exhibits a rapid onset of action, typically within 15 minutes of inhalation . It undergoes significant first-pass metabolism in the liver, being converted to the 4’-o-sulphate ester, which has negligible pharmacologic activity . The drug is ultimately excreted in the urine as free drug and as the metabolite . The half-life of salbutamol is approximately 3.8–6 hours for inhaled versions .
Result of Action
The primary result of Salbutamol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This bronchodilation opens up the airways, reducing bronchospasm and improving airflow. This provides relief from symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Action Environment
The action of Salbutamol can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions, potentially altering the pharmacokinetics and pharmacodynamics of Salbutamol . Additionally, patient-specific factors such as age, weight, gender, race, and genetics can contribute to variations in therapeutic response .
Propriétés
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4/h5-7,12,14-16H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELQRPHSNNCPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | |
CAS RN |
18910-68-4 |
Source


|
| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152NRR02YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)


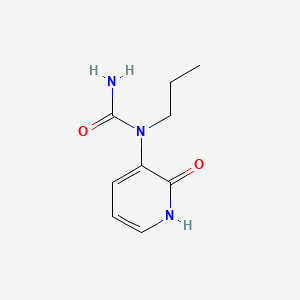

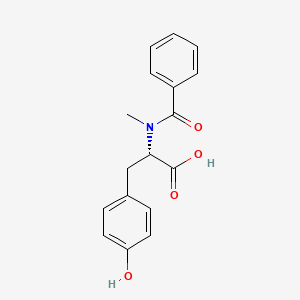
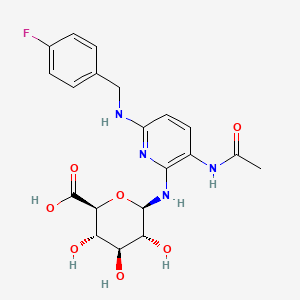
![(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582767.png)
![(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582768.png)
